The synthesis of 3-Isopropylbut-3-enoyl-CoA typically involves several enzymatic steps:
Technical details regarding these reactions include the use of high-performance liquid chromatography coupled with mass spectrometry for monitoring the synthesis and purity of CoA-thioesters. The reaction conditions typically require controlled pH and temperature to optimize enzyme activity and yield .
The molecular structure of 3-Isopropylbut-3-enoyl-CoA can be described as follows:
The structure features a thioester bond between coenzyme A and a branched alkene moiety (isopropyl group), which contributes to its reactivity in metabolic pathways. The presence of a double bond in the butenoyl portion enhances its electrophilic character, making it a suitable substrate for various enzymatic reactions.
3-Isopropylbut-3-enoyl-CoA participates in several key biochemical reactions:
The technical details surrounding these reactions often involve specific enzyme kinetics studies to determine parameters such as (Michaelis constant) and (maximum velocity), which provide insights into enzyme efficiency and substrate specificity .
The mechanism of action for 3-Isopropylbut-3-enoyl-CoA primarily revolves around its role as an intermediate in fatty acid metabolism:
Data from kinetic studies suggest that substrate binding involves specific interactions at the active site of enzymes, which are crucial for facilitating these transformations .
The physical and chemical properties of 3-Isopropylbut-3-enoyl-CoA include:
Relevant data from studies indicate that its reactivity is influenced by the presence of functional groups within its structure, allowing it to participate readily in nucleophilic addition reactions typical for thioesters .
In scientific research, 3-Isopropylbut-3-enoyl-CoA has several applications:
The systematic IUPAC name for 3-Isopropylbut-3-enoyl-CoA is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxy-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxy-2-hydroxy-3,3-dimethyl-butanoyl]amino]propanoylamino]ethyl] 4-methyl-3-methylene-pentanethioate [7]. This nomenclature reflects its structure as a coenzyme A (CoA) thioester derivative of 3-isopropylbut-3-enoic acid. The molecule falls under the lipid category Fatty Acyl CoAs (FA0705) in the LIPID MAPS classification system, specifically as a branched-chain unsaturated acyl-CoA [7] [10]. Its molecular formula is C₂₈H₄₆N₇O₁₇P₃S, with an exact mass of 901.18 g/mol [7].
The thioester bond is formed between the carboxyl group of 3-isopropylbut-3-enoic acid and the thiol group of CoA's β-mercaptoethylamine moiety. This high-energy bond (ΔG°' ≈ -31.5 kJ/mol) drives nucleophilic acyl substitution reactions in biological systems. The bond's reactivity is evidenced by its susceptibility to hydrolysis and enzymatic cleavage by thioesterases. The SMILES notation (CC(C)C(=C)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)n2cnc3c(N)ncnc23)OP(=O)(O)O)O
) highlights the C-S bond at the acyl-CoA junction [7]. The thioester's electrophilicity facilitates metabolic transformations such as β-oxidation and enzymatic hydration.
3-Isopropylbut-3-enoyl-CoA belongs to the enoyl-CoA family but features a unique gem-dimethylated β-carbon and exocyclic methylene group (Table 1). Unlike linear enoyl-CoAs (e.g., crotonyl-CoA), its branched isopropyl group sterically hinders nucleophilic attack at the α,β-unsaturated carbonyl. Its logP (2.15) is higher than crotonyl-CoA (logP ≈ 0.8) due to hydrophobic branching, impacting membrane permeability and enzyme binding [7] [10].
Table 1: Structural Comparison of Enoyl-CoA Derivatives
Compound | Structural Features | LIPID MAPS Subclass | Unique Reactivity |
---|---|---|---|
3-Isopropylbut-3-enoyl-CoA | β-isopropyl, exocyclic methylene | FA0705 (Branched-chain) | Sterically hindered electrophilicity |
Crotonyl-CoA | Linear trans-α,β-unsaturated system | FA0705 (Straight-chain) | Standard Michael addition |
Vinylacetyl-CoA | Terminal enol | FA0705 (Straight-chain) | Keto-enol tautomerization |
3-Isopropylbut-3-enoic acid (C₇H₁₂O₂, MW 128.17 g/mol) [6] is activated by acyl-CoA synthetase (ACS) in an ATP-dependent reaction:3-Isobutylbut-3-enoic acid + CoA + ATP → 3-Isopropylbut-3-enoyl-CoA + AMP + PPiThe reaction proceeds via a two-step mechanism:
In α-pinene degradation pathways, 3-isopropylbutanoyl-CoA undergoes NAD⁺-dependent dehydrogenation catalyzed by acyl-CoA dehydrogenase (ACAD). This forms the α,β-unsaturated bond in 3-isopropylbut-3-enoyl-CoA. The reaction involves:
Pseudomonas strains metabolize α-pinene (a monoterpene) to 3-isopropylbut-3-enoyl-CoA via:
Electrospray ionization-mass spectrometry (ESI-MS) in negative mode ([M–H]⁻ ion at m/z 900.17) reveals signature fragments (Table 2). The adenine moiety (m/z 268) and deprotonated phosphate groups (m/z 79, 159) confirm the CoA backbone. Neutral losses include:
Table 2: Key MS Fragments of 3-Isopropylbut-3-enoyl-CoA
m/z | Fragment Ion | Chemical Assignment |
---|---|---|
900.17 | [M–H]⁻ | Molecular ion |
507 | C₉H₁₃N₅O₇P₂⁻ | Dephospho-CoA core |
408 | C₁₀H₁₅N₅O₁₂P₃⁻ | Adenosine 3',5'-diphosphate |
159 | HO₃P–O–CH₂–CH₂–CO–NH⁻ | Cysteamine-carboxymethyl fragment |
¹H-NMR (600 MHz, D₂O) exhibits:
Reverse-phase HPLC using polystyrene/divinylbenzene resins (e.g., PLRP-S) under alkaline conditions resolves 3-isopropylbut-3-enoyl-CoA from biosynthetic mixtures (Table 3). The protocol employs:
Table 3: Optimized HPLC Conditions for Purification
Parameter | Preparative Conditions | Analytical Conditions |
---|---|---|
Column Dimensions | 25 × 300 mm | 4.6 × 250 mm |
Stationary Phase | PLRP-S (300 Å, 8 μm) | PLRP-S (300 Å, 5 μm) |
Retention Time | 72–74 min | 14–16 min |
Purity Achieved | >95% | Quantitation limit 0.1 μM |
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